Adaphostin

in vivo efficacy hollow fiber assay leukemia

Adaphostin is a uniquely differentiated Bcr-Abl inhibitor whose primary cytotoxic mechanism is Bcr-Abl-independent ROS induction and oxidative stress, retaining full potency against imatinib-, dasatinib-, and nilotinib-resistant cell lines, including those harboring the T315I gatekeeper mutation. Unlike ATP-competitive inhibitors, it targets the peptide substrate binding site and triggers apoptosis via mitochondrial dysfunction. Ideal for validating resistance-circumvention strategies, ROS-pathway dissection, and combination screening with proteasome inhibitors (e.g., bortezomib). ≥98% purity; immediate R&D procurement available.

Molecular Formula C24H27NO4
Molecular Weight 393.5 g/mol
CAS No. 241127-58-2
Cat. No. B1666600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdaphostin
CAS241127-58-2
Synonymsadaphostin
NSC 680410
NSC-680410
Molecular FormulaC24H27NO4
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)OC(=O)C4=CC=C(C=C4)NCC5=C(C=CC(=C5)O)O
InChIInChI=1S/C24H27NO4/c26-21-5-6-22(27)19(10-21)14-25-20-3-1-18(2-4-20)23(28)29-24-11-15-7-16(12-24)9-17(8-15)13-24/h1-6,10,15-17,25-27H,7-9,11-14H2
InChIKeyYJZSUCFGHXQWDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Adaphostin (CAS 241127-58-2): A Tyrphostin-Derived p210bcr/abl Inhibitor with a Distinct ROS-Mediated Cytotoxic Mechanism


Adaphostin (NSC 680410), the adamantyl ester of the tyrphostin AG957, is a small-molecule anticancer agent developed as a p210bcr/abl tyrosine kinase inhibitor [1]. Structurally, it incorporates a redox-active 1,4-hydroquinone moiety essential for its activity, linked via an adamantyl ester group that enhances lipophilicity and cellular accumulation [2]. Unlike ATP-competitive inhibitors such as imatinib mesylate, Adaphostin was designed to target the peptide substrate binding site of the Bcr/Abl kinase, but subsequent research has established that its primary cytotoxic mechanism is the induction of reactive oxygen species (ROS) and subsequent oxidative stress, leading to apoptosis in both Bcr/Abl-positive and Bcr/Abl-negative leukemia cells [3][4].

Why Adaphostin (NSC 680410) Cannot Be Substituted by Generic ATP-Competitive Bcr-Abl Inhibitors


The scientific rationale for selecting Adaphostin over closely related analogs or alternative Bcr-Abl inhibitors is anchored in its unique, dual mechanism of action. While its parent compound, AG957, and its clinical counterpart, imatinib, both target the Bcr-Abl kinase, they do so via competitive inhibition at the ATP-binding site [1]. In contrast, Adaphostin was designed to interfere with peptide substrate binding and, more critically, exerts its cytotoxic effects primarily through the robust, Bcr-Abl-independent induction of reactive oxygen species (ROS) [2]. This fundamental mechanistic divergence means Adaphostin retains full cytotoxic potency against a wide array of imatinib-resistant cell lines and patient samples, including those harboring the highly recalcitrant T315I gatekeeper mutation, where ATP-competitive inhibitors universally fail [3]. Therefore, substituting Adaphostin with a generic ATP-competitive inhibitor would forfeit its unique ability to circumvent key resistance mechanisms and its broader spectrum of activity in hematologic malignancies.

Adaphostin Procurement Guide: Verifiable Quantitative Differentiation from Key Comparators


Superior In Vivo Anti-Leukemic Efficacy Compared to Parent Compound AG957

In a structure-activity relationship study of AG957 analogs, Adaphostin demonstrated the maximum in vivo anti-leukemia activity in the hollow fiber assay, establishing it as the optimized clinical candidate from this chemotype [1].

in vivo efficacy hollow fiber assay leukemia

Potent Cytotoxicity in Imatinib-Resistant CML and Ph+ ALL Cells (Including T315I Mutants)

Adaphostin induced significant cell death and increased ROS levels in every model of imatinib resistance tested, including cell lines and patient specimens harboring the T315I BCR/ABL mutation, a common cause of resistance to ATP-competitive inhibitors [1]. In a comparative study, adaphostin was cytotoxic to both Bcr-Abl-positive and -negative cells, while 17-AAG was selective for Bcr-Abl-positive cells [2].

drug resistance T315I mutation CML Ph+ ALL

Broader Kinase Inhibition Profile and Protein Downregulation Compared to 17-AAG

In a comparative study of imatinib-resistant CML models, adaphostin induced the downregulation of multiple cell-signaling proteins (p210(Bcr-Abl), Akt, Bcr, Abl, and STAT5a), whereas the Hsp90 inhibitor 17-AAG selectively destabilized only p210(Bcr-Abl) and Akt [1].

kinase inhibition protein downregulation multiple signaling pathways

Activity in Imatinib-Refractory Multiple Myeloma (MM) Cells

Adaphostin, but not imatinib mesylate, induced concentration-dependent apoptosis in a panel of multiple myeloma (MM) cell lines and inhibited IGF-1- and IL-6-triggered signaling pathways, including Src tyrosine kinase family, Akt-1, and ERK phosphorylation [1]. Imatinib mesylate showed minimal activity in these MM cells.

multiple myeloma Src kinase family imatinib resistance

Optimal Research Application Scenarios for Adaphostin (NSC 680410)


Investigating Mechanisms of Resistance to Bcr-Abl Targeted Therapies

Adaphostin is a critical tool for researchers studying resistance to ATP-competitive Bcr-Abl inhibitors like imatinib, dasatinib, and nilotinib. Its full cytotoxic activity against cell lines and patient samples harboring the T315I gatekeeper mutation and other resistance mechanisms allows for the dissection of Bcr-Abl-independent survival pathways and the validation of novel therapeutic strategies designed to overcome treatment failure [1].

Elucidating the Role of Reactive Oxygen Species (ROS) in Cancer Cell Signaling and Apoptosis

Given its well-characterized, primary mechanism of action as a potent inducer of intracellular ROS and oxidative stress, Adaphostin serves as a valuable pharmacological probe. It can be used in leukemia and solid tumor models to study ROS-dependent signaling cascades, mitochondrial dysfunction, and the interplay between oxidative injury and apoptotic or non-apoptotic cell death pathways [2].

Evaluating Synergistic Drug Combinations in Hematologic Malignancies

Adaphostin has been shown to synergize with proteasome inhibitors like bortezomib and with other agents like fludarabine through a ROS-dependent mechanism, particularly in imatinib-resistant settings. This makes it a key compound for combination drug screening and for validating synergistic regimens aimed at enhancing therapeutic efficacy and circumventing drug resistance in CML, AML, CLL, and multiple myeloma [3].

Profiling the Activity of Novel Kinase Inhibitors in Bcr-Abl-Positive and -Negative Models

Adaphostin's broad cytotoxic activity against both Bcr-Abl-positive and -negative leukemia cell lines makes it a useful comparator compound for benchmarking the selectivity and potency of novel kinase inhibitors. Its ability to downregulate multiple signaling proteins (Bcr-Abl, Akt, STAT5a) provides a unique reference profile for assessing the target engagement and downstream effects of new chemical entities [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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